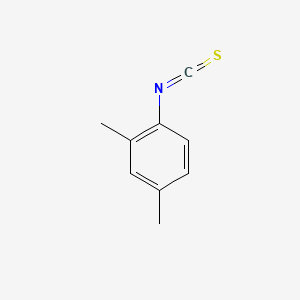

2,4-Dimethylphenyl isothiocyanate

Description

Aryl isothiocyanates, a class of organic compounds characterized by the -N=C=S functional group attached to an aromatic ring, are of considerable interest in chemical research. arkat-usa.orgrsc.org Their importance stems from their versatile reactivity, which allows them to serve as building blocks for a wide array of more complex molecules. arkat-usa.org This has led to their use in the synthesis of various biologically active compounds and functional materials. arkat-usa.orgrsc.org Isothiocyanates, in general, are recognized for their roles in organic synthesis and their presence in naturally occurring compounds, many of which exhibit interesting biological properties. wikipedia.orgnih.gov

Within this class of compounds, 2,4-Dimethylphenyl isothiocyanate stands out as a core research subject due to its specific chemical properties and potential applications. georganics.sk Its structure, featuring a phenyl ring substituted with two methyl groups and an isothiocyanate group, provides a unique combination of steric and electronic effects that influence its reactivity. chemeo.comnist.gov This makes it a useful tool for chemists exploring the synthesis of novel compounds with tailored properties. georganics.sk

Properties

IUPAC Name |

1-isothiocyanato-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-7-3-4-9(10-6-11)8(2)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHSBFCSOARUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960410 | |

| Record name | 1-Isothiocyanato-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39842-01-8, 71685-97-7 | |

| Record name | 2,4-Dimethylphenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039842018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071685977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isothiocyanato-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethylphenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

2,4-Dimethylphenyl isothiocyanate is a compound with the chemical formula C9H9NS. chemeo.comnist.gov It is also known by its synonyms, 1-Isothiocyanato-2,4-dimethylbenzene and 2,4-Xylyl isothiocyanate. georganics.sk The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H9NS |

| Molecular Weight | 163.24 g/mol |

| CAS Number | 39842-01-8 |

| Melting Point | 27 °C |

| Boiling Point | 122 °C at 8 mmHg |

| Flash Point | 122-130°C/8mm |

| Density | 1.085 g/mL at 25 °C |

| Refractive Index | n20/D 1.627 |

Sources: chemeo.comchemsrc.comsigmaaldrich.comchemicalbook.comscbt.comsigmaaldrich.com

The spectroscopic data for 2,4-Dimethylphenyl isothiocyanate is also well-documented, with available information on its IR and mass spectra, which are crucial for its identification and characterization in research settings. nist.gov

Synthesis of 2,4 Dimethylphenyl Isothiocyanate

The synthesis of isothiocyanates, including the 2,4-dimethylphenyl derivative, can be achieved through various methods. A common and widely applicable approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent. nih.govorganic-chemistry.orgbeilstein-journals.org

Several desulfurizing agents have been employed in the synthesis of isothiocyanates, including tosyl chloride, cyanuric chloride, and various metal salts. organic-chemistry.orgbeilstein-journals.orgnih.gov The choice of reagent and reaction conditions can be optimized to achieve high yields and purity. nih.govmdpi.com For instance, a one-pot synthesis from primary amines under aqueous conditions using cyanuric chloride as the desulfurylating agent has been reported as a facile and general protocol. beilstein-journals.org Another method utilizes tosyl chloride to mediate the decomposition of in situ generated dithiocarbamate salts. organic-chemistry.org

Alternative synthetic routes include the use of elemental sulfur and microwave-assisted methods, which can offer advantages in terms of reaction time and simplicity. nih.gov The table below outlines some of the common synthetic methods for aryl isothiocyanates.

| Method | Reactants | Reagents | Key Features |

| Decomposition of Dithiocarbamate Salts | Primary Amine, Carbon Disulfide | Desulfurizing Agent (e.g., Tosyl Chloride, Cyanuric Chloride) | A common and versatile method. nih.govorganic-chemistry.orgbeilstein-journals.org |

| From Hydroximoyl Chlorides | Aldehydes | Starts from aldehydes instead of amines. nih.gov | |

| Via Elemental Sulfur | Primary Amine | Elemental Sulfur | A relatively quick and simple method. nih.gov |

| Microwave-Assisted Synthesis | Primary Amine, Carbon Disulfide | Can lead to shorter reaction times. nih.gov |

Reactivity and Reaction Mechanisms of 2,4 Dimethylphenyl Isothiocyanate

Electrophilic Character and Nucleophilic Addition Reactions

The isothiocyanate functional group (–N=C=S) is characterized by a cumulative double bond system, which imparts a significant electrophilic character to the central carbon atom. This electrophilicity is due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making the carbon atom susceptible to attack by nucleophiles. 2,4-Dimethylphenyl isothiocyanate, with the chemical formula C₉H₉NS, serves as a key substrate in a variety of nucleophilic addition reactions, leading to the formation of diverse and valuable chemical structures. nih.govnist.gov

The general mechanism for nucleophilic addition to an isothiocyanate involves the attack of a nucleophile on the electrophilic carbon of the –N=C=S group. This results in the formation of a tetrahedral intermediate, which is subsequently protonated to yield the final addition product. The reactivity of the isothiocyanate can be influenced by the nature of the substituents on the aromatic ring. In the case of 2,4-dimethylphenyl isothiocyanate, the electron-donating methyl groups may slightly modulate the electrophilicity of the isothiocyanate carbon compared to unsubstituted phenyl isothiocyanate.

Reactions with Amines Leading to Thioureas

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of N,N'-disubstituted thioureas. nih.govorganic-chemistry.orgnih.gov This reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group. The resulting zwitterionic intermediate is then stabilized by proton transfer to form the stable thiourea (B124793) derivative.

The general reaction can be represented as:

R-NCS + R'R''NH → R-NH-C(=S)-NR'R''

In the context of 2,4-dimethylphenyl isothiocyanate, its reaction with various primary and secondary amines yields a range of N-(2,4-dimethylphenyl)thiourea derivatives. These reactions are typically carried out in a suitable solvent such as dichloromethane (B109758) or tert-butanol (B103910) and often proceed with high yields. nih.gov The reaction conditions can be mild, often occurring at room temperature, although in some cases, refluxing the reaction mixture may be necessary to drive the reaction to completion. nih.gov

| Reactant 1 | Reactant 2 (Amine) | Product |

| 2,4-Dimethylphenyl isothiocyanate | Primary Amine (R'NH₂) | N-(2,4-dimethylphenyl)-N'-R'-thiourea |

| 2,4-Dimethylphenyl isothiocyanate | Secondary Amine (R'R''NH) | N-(2,4-dimethylphenyl)-N',N'-R'R''-thiourea |

This table illustrates the general reaction products from the nucleophilic addition of primary and secondary amines to 2,4-Dimethylphenyl isothiocyanate.

Reactions with Hydrazine (B178648) Hydrate (B1144303) for Thiosemicarbazide (B42300) Formation

The reaction of isothiocyanates with hydrazine hydrate is a fundamental method for the synthesis of thiosemicarbazides. irjmets.comresearchgate.net These compounds are valuable intermediates in the synthesis of various heterocyclic compounds with a wide range of biological activities. irjmets.comnih.gov The reaction involves the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbon of the isothiocyanate group.

The general reaction is as follows:

R-NCS + H₂N-NH₂·H₂O → R-NH-C(=S)-NH-NH₂

For 2,4-dimethylphenyl isothiocyanate, the reaction with hydrazine hydrate leads to the formation of 1-(2,4-dimethylphenyl)thiosemicarbazide. This reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727). mdpi.comresearchgate.net The reaction may require heating under reflux to ensure complete conversion. mdpi.com The resulting thiosemicarbazide can be isolated as a solid product.

| Reactant 1 | Reactant 2 | Product |

| 2,4-Dimethylphenyl isothiocyanate | Hydrazine Hydrate | 1-(2,4-Dimethylphenyl)thiosemicarbazide |

This table shows the product of the reaction between 2,4-Dimethylphenyl isothiocyanate and Hydrazine Hydrate.

Reactions with Cyanides (e.g., Potassium Cyanide) for Cyanothioformamide Synthesis

The reaction of aryl isothiocyanates with cyanide ions, such as from potassium cyanide, can lead to the formation of cyanothioformamides. This reaction highlights the electrophilic nature of the isothiocyanate carbon, which is susceptible to attack by the cyanide nucleophile. The resulting N-arylcyanothioformanilides are intermediates that can be involved in further chemical transformations. researchgate.net

While a direct, high-yield synthesis of N-(2,4-dimethylphenyl)cyanothioformamide from 2,4-dimethylphenyl isothiocyanate and potassium cyanide is not extensively detailed in the provided literature, the general reactivity pattern suggests its feasibility. The reaction would proceed via the nucleophilic addition of the cyanide ion to the isothiocyanate carbon.

A related transformation involves the cleavage of N-arylimino-1,2,3-dithiazoles with reagents like ethylmagnesium bromide to yield cyanothioformanilides, which can then be converted to aryl isothiocyanates. researchgate.net This indicates the potential for the reverse reaction, the formation of cyanothioformamides from isothiocyanates.

Cycloaddition Reactions

Isothiocyanates can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile due to the presence of the C=S double bond within the cumulative system. organic-chemistry.orgorganic-chemistry.org These reactions are powerful tools for the synthesis of various heterocyclic compounds.

One of the most common types of cycloaddition reactions involving isothiocyanates is the [4+2] cycloaddition, or Diels-Alder reaction. organic-chemistry.orgnih.gov In these reactions, the isothiocyanate can react with a conjugated diene. The C=S bond of the isothiocyanate acts as the dienophile, reacting with the 4π-electron system of the diene to form a six-membered heterocyclic ring. The regioselectivity and stereoselectivity of these reactions are governed by the principles of orbital symmetry and frontier molecular orbital (FMO) theory. organic-chemistry.org

Isothiocyanates can also undergo [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.orgfrontiersin.orgmdpi.com In these reactions, the isothiocyanate acts as a dipolarophile and reacts with a 1,3-dipole, such as an azide, nitrile oxide, or diazomethane, to form a five-membered heterocyclic ring. wikipedia.orgresearchgate.net The mechanism is generally considered to be a concerted pericyclic process. organic-chemistry.org

While the general principles of cycloaddition reactions are well-established for isothiocyanates, specific examples detailing the participation of 2,4-dimethylphenyl isothiocyanate in such reactions are not extensively documented in the provided search results. However, based on its chemical structure, it is expected to exhibit reactivity analogous to other aryl isothiocyanates in these transformations.

Rearrangement Pathways of Isothiocyanate Compounds

Isothiocyanates can be involved in various rearrangement reactions, which are often influenced by thermal or photochemical conditions. These rearrangements can lead to the formation of isomeric structures or other functional groups.

Thioacyl Thiocyanate (B1210189) to Thioaroyl Isothiocyanate Rearrangements

A notable rearrangement pathway involves the conversion of thioacyl thiocyanates to thioaroyl isothiocyanates. Aromatic thioacyl thiocyanates, including the 2,4-dimethylphenyl derivative, have been prepared from the corresponding thioaroyl chloride and sodium thiocyanate at room temperature. These compounds are generally unstable and can rearrange in solution to form the more stable thioaroyl isothiocyanates.

Specifically, 2,4-dimethylphenyl thioacyl thiocyanate has been shown to undergo this rearrangement to form 2,4-dimethylphenyl thioaroyl isothiocyanate. This rearrangement highlights the dynamic nature of these sulfur- and nitrogen-containing functional groups and provides a synthetic route to thioaroyl isothiocyanates.

Isomerization Studies

Detailed isomerization studies focusing specifically on 2,4-dimethylphenyl isothiocyanate are not extensively documented in readily available scientific literature. However, the general chemistry of isothiocyanates provides insight into potential isomeric transformations. The primary isomeric relationship for this compound is with its corresponding thiocyanate, 2,4-dimethylphenyl thiocyanate.

The isothiocyanate (R–N=C=S) functional group is generally more thermodynamically stable than the thiocyanate (R–S–C≡N) functional group, particularly for aryl derivatives. The conversion of thiocyanates to isothiocyanates is a known isomerization reaction, often catalyzed by heat or specific catalysts. wikipedia.org For instance, allyl thiocyanate readily isomerizes to allyl isothiocyanate. wikipedia.org This greater stability of the isothiocyanate isomer suggests that 2,4-dimethylphenyl isothiocyanate would not be expected to readily isomerize to its thiocyanate counterpart under normal conditions.

While thermodynamically controlled conditions typically favor the formation of isothiocyanates, the selective synthesis of either isomer is possible. chemrxiv.org The synthesis of aryl isothiocyanates can be achieved through various methods, including the decomposition of dithiocarbamate (B8719985) salts or from hydroximoyl chlorides, which yield the isothiocyanate product directly. nih.gov

Hydrolysis and Stability Considerations in Reaction Media

The stability of 2,4-dimethylphenyl isothiocyanate is a critical factor in its handling and reactivity. Like other aryl isothiocyanates, it is susceptible to hydrolysis, although this process is typically slow in pure water. rsc.org The rate of hydrolysis is significantly enhanced in the presence of strong acids, such as aqueous perchloric acid. rsc.orgrsc.org

The mechanism for acid-catalyzed hydrolysis involves the addition of water across the N=C double bond of the isothiocyanate group. rsc.org This process is believed to occur via a transition state involving simultaneous proton transfer to the nitrogen atom and nucleophilic attack by a water molecule at the electrophilic central carbon atom. rsc.orgrsc.org This initial step results in the formation of a 2,4-dimethylphenylthiocarbamic acid intermediate. However, this thiocarbamic acid is unstable and rapidly decomposes to produce the corresponding protonated amine, 2,4-dimethylaniline (B123086), and carbonyl sulfide (B99878) (which may further decompose). rsc.org

Kinetic studies on a range of aryl isothiocyanates have shown that the nature of the substituents on the aromatic ring has a small but discernible effect on the hydrolysis rate. rsc.org The presence of electron-releasing groups, such as the two methyl groups on the phenyl ring of 2,4-dimethylphenyl isothiocyanate, is generally observed to slightly increase the reaction rate compared to unsubstituted phenyl isothiocyanate. rsc.org Conversely, substituents located very close to the isothiocyanate group can introduce steric hindrance that slows the reaction. rsc.org

| Reaction | Conditions | Intermediate | Final Products |

| Acid-Catalyzed Hydrolysis | Aqueous Strong Acid (e.g., HClO₄) | 2,4-Dimethylphenylthiocarbamic acid | 2,4-Dimethylaniline (protonated), Carbonyl Sulfide |

Density Functional Theory (DFT) Studies

DFT is a cornerstone of computational chemistry, providing deep insights into the electronic structure and properties of molecules. A typical DFT study involves optimizing the molecule's geometry to find its most stable three-dimensional shape and then calculating various electronic and spectroscopic properties.

Molecular Geometry Optimization and Conformation Analysis

For a molecule like 2,4-dimethylphenyl isothiocyanate, a geometry optimization would determine the precise bond lengths, bond angles, and dihedral angles. This would reveal the spatial arrangement of the dimethylphenyl group relative to the isothiocyanate (-N=C=S) functional group. Conformation analysis would explore the rotational barriers, for instance, around the C-N bond connecting the phenyl ring to the isothiocyanate group, to identify the most stable conformer. However, specific values from such studies on 2,4-dimethylphenyl isothiocyanate are not found in the reviewed literature.

Electronic Structure Analysis (e.g., HOMO-LUMO, NBO Analysis)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy gap between these frontier orbitals indicates the chemical stability and the electronic transitions that can occur. mdpi.com Natural Bond Orbital (NBO) analysis would provide a detailed picture of charge distribution, identifying electron donor-acceptor interactions within the molecule that contribute to its stability. mdpi.com For 2,4-dimethylphenyl isothiocyanate, such an analysis would quantify the electronic effects of the two methyl groups on the phenyl ring and the isothiocyanate moiety, but specific HOMO-LUMO gap energies and NBO data are not available.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. researchgate.net Calculations can predict the 1H and 13C NMR chemical shifts for each unique atom in 2,4-dimethylphenyl isothiocyanate. mdpi.com Similarly, the calculation of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net While the NIST Chemistry WebBook lists experimental IR and mass spectrometry data for this compound, predicted computational values from DFT studies are not documented in the search results. nist.gov

Quantum Chemical Calculations of Reaction Pathways

These calculations are employed to model the step-by-step mechanism of chemical reactions, providing a deeper understanding of how transformations occur.

Activation Barrier Determination for Reaction Mechanisms

When 2,4-dimethylphenyl isothiocyanate undergoes a reaction, such as with an amine or in a cycloaddition, it must pass through a high-energy transition state. Quantum chemical calculations can map the reaction pathway and determine the energy of this transition state, known as the activation barrier or activation energy. This value is critical for predicting the rate of a reaction. Studies on other molecules demonstrate the utility of these methods for elucidating complex reaction mechanisms, but no such data exists for specific reactions involving 2,4-dimethylphenyl isothiocyanate. nih.gov

Energetic Profiles of Transformations and Rearrangements

A complete energetic profile maps the energy changes throughout a reaction, from reactants through transition states to products. nih.gov This allows chemists to determine whether a reaction is energetically favorable (exothermic or endothermic) and to understand the stability of any intermediates that may form. For 2,4-dimethylphenyl isothiocyanate, this could involve modeling its isomerization or its reactions to form new heterocyclic compounds. Unfortunately, detailed energetic profiles for transformations of this specific molecule are absent from the available scientific literature.

Molecular Docking and Simulation Studies (Non-Clinical Focus)

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific molecular docking and simulation studies focused on 2,4-Dimethylphenyl isothiocyanate. While research exists for other isothiocyanate compounds, the direct computational investigation of this particular molecule's interaction with biological macromolecules such as enzymes, proteins, or DNA has not been reported in publicly accessible literature.

Therefore, the following sections outline the theoretical framework and potential methodologies that could be applied to investigate the ligand-target interactions and biochemical mechanisms of 2,4-Dimethylphenyl isothiocyanate, should such studies be undertaken in the future.

Ligand-Target Interactions with Model Systems (e.g., Enzymes, Proteins, DNA)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or a DNA fragment. This method allows for the exploration of potential binding modes and the estimation of the binding affinity between the two molecules.

In a hypothetical molecular docking study of 2,4-Dimethylphenyl isothiocyanate, the compound would be treated as the ligand. A model system, which could be a specific enzyme, a receptor protein, or a segment of DNA, would be chosen as the target. The selection of the target would be based on a hypothesis about the compound's potential biological activity. For instance, given the known reactivity of the isothiocyanate group (-N=C=S), potential targets could include proteins with nucleophilic residues (like cysteine or lysine) in their active sites.

The process would involve:

Preparation of the Ligand and Target: Three-dimensional structures of 2,4-Dimethylphenyl isothiocyanate and the target macromolecule would be prepared. This includes optimizing the geometry of the ligand and ensuring the target structure is appropriate for docking, which may involve adding hydrogen atoms and assigning partial charges.

Docking Simulation: Using specialized software, the ligand would be placed in various orientations and conformations within the binding site of the target. The software calculates a scoring function for each pose to estimate the strength of the interaction.

Analysis of Results: The results would be a series of potential binding poses ranked by their scores. These poses would be visually inspected to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds formed by the reactive isothiocyanate group.

A hypothetical data table from such a study might look like this:

| Target Protein | Putative Binding Site | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Enzyme X | Active Site Cleft | -8.5 | Cys25, His159, Trp177 |

| Receptor Y | Allosteric Pocket | -7.2 | Leu89, Phe102, Val115 |

| DNA Duplex | Minor Groove | -6.8 | A-T rich region |

This table is for illustrative purposes only, as no specific studies on 2,4-Dimethylphenyl isothiocyanate have been found.

Elucidation of Potential Biochemical Interaction Mechanisms

Following molecular docking, molecular dynamics (MD) simulations could be employed to provide a more detailed and dynamic picture of the ligand-target interaction. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked complex and the elucidation of the interaction mechanism at an atomic level.

For 2,4-Dimethylphenyl isothiocyanate, an MD simulation would start with the best-docked pose in a simulated physiological environment (water, ions, at a specific temperature and pressure). The simulation would track the trajectories of all atoms in the system over a period of nanoseconds to microseconds.

Analysis of the MD simulation could reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein, one could assess whether the ligand remains stably bound in the predicted orientation.

Key Persistent Interactions: The simulation would highlight which interactions (e.g., hydrogen bonds, hydrophobic contacts) are consistently maintained throughout the simulation, indicating their importance for binding.

Conformational Changes: It would show if the binding of 2,4-Dimethylphenyl isothiocyanate induces any conformational changes in the target protein, which is a key aspect of many biological mechanisms.

Mechanism of Covalent Modification: For a reactive compound like this, MD simulations could help to understand the step-by-step process of how the isothiocyanate group might react with a nucleophilic residue on the target protein, forming a covalent bond.

The potential biochemical interaction mechanism would likely revolve around the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is susceptible to nucleophilic attack by amino acid residues such as cysteine, lysine (B10760008), or histidine, leading to the formation of a dithiocarbamate adduct. This covalent modification of a key protein could alter its function, leading to a biological effect.

A summary of the potential interaction mechanism is presented in the table below:

| Interacting Moiety | Potential Target Residues | Type of Interaction | Potential Outcome |

| Isothiocyanate group (-N=C=S) | Cysteine (thiol group) | Covalent bond formation | Inhibition of enzyme activity, disruption of protein structure |

| Isothiocyanate group (-N=C=S) | Lysine (amino group) | Covalent bond formation | Alteration of protein-protein interactions |

| Dimethylphenyl group | Hydrophobic pockets | Van der Waals forces | Increased binding affinity and specificity |

This table represents a hypothetical mechanism based on the known chemistry of isothiocyanates, as direct computational studies on 2,4-Dimethylphenyl isothiocyanate are not available.

Conclusion

Classical Synthetic Approaches

The traditional syntheses of 2,4-Dimethylphenyl isothiocyanate have predominantly relied on well-established chemical transformations. These methods, while effective, often involve harsh reagents and conditions.

Amine-Based Routes via Dithiocarbamate (B8719985) Intermediates

A prevalent strategy for the synthesis of aryl isothiocyanates, including 2,4-Dimethylphenyl isothiocyanate, commences with the corresponding primary amine, 2,4-dimethylaniline (B123086). This approach hinges on the formation of a dithiocarbamate salt intermediate. The general mechanism involves the reaction of the primary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt. nih.gov This salt is then subsequently decomposed to yield the desired isothiocyanate. nih.gov

The formation of the dithiocarbamate salt from most primary amines is a rapid process. kiku.dk This allows for a one-pot synthesis of isothiocyanates directly from the amine. kiku.dk

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base is a classic and signature method for the synthesis of isothiocyanates. nih.govchemrxiv.org This method can be applied to the synthesis of 2,4-Dimethylphenyl isothiocyanate from 2,4-dimethylaniline. A general procedure involves the slow addition of thiophosgene to a stirred biphasic mixture of the amine in a suitable organic solvent (like dichloromethane) and an aqueous solution of a base (like sodium bicarbonate) at room temperature. rsc.org After the reaction is complete, the organic layer is separated, dried, and concentrated to yield the crude isothiocyanate, which can then be purified. rsc.org While effective, the high toxicity of thiophosgene has prompted the development of alternative methods. chemrxiv.org

The decomposition of the intermediate dithiocarbamate salt is a critical step and can be achieved using a variety of desulfurizing agents. nih.gov

Lead Nitrate (B79036): The lead nitrate method has been a common approach for the large-scale production of related compounds like 2,6-dimethylphenyl isothiocyanate. google.com This method involves treating the dithiocarbamate salt with lead nitrate. google.com However, this method necessitates the use of heavy metals, which poses environmental concerns. conscientiabeam.com

Tosyl Chloride: A facile and general protocol for preparing isothiocyanates relies on the tosyl chloride-mediated decomposition of dithiocarbamate salts generated in situ. organic-chemistry.org The reaction of an amine with carbon disulfide and a base like triethylamine, followed by the addition of tosyl chloride, yields the corresponding isothiocyanate in good yields under mild conditions. organic-chemistry.org For electron-rich aryl amines, the reaction is typically efficient. organic-chemistry.org

Bis(trichloromethyl) Carbonate (Triphosgene): Triphosgene (B27547) has emerged as a versatile and safer substitute for phosgene (B1210022) in organic synthesis. dcfinechemicals.comwikipedia.org It can be effectively used for the one-pot preparation of isothiocyanates from alkyl and aryl amines and carbon disulfide under mild conditions. researchgate.net The reaction involves the formation of the dithiocarbamate salt, which is then decomposed by triphosgene to furnish the isothiocyanate in high yields. researchgate.net

| Desulfurizing Agent | Key Features | Reference |

| Lead Nitrate | Historically used for large-scale production; involves heavy metals. | google.com |

| Tosyl Chloride | Allows for in situ generation and decomposition of dithiocarbamate; mild conditions. | organic-chemistry.org |

| Bis(trichloromethyl) Carbonate | Safer alternative to phosgene; enables one-pot synthesis in high yields. | researchgate.net |

Synthesis from Hydroximoyl Chlorides

An alternative and efficient pathway to aryl isothiocyanates that begins with aldehydes rather than amines involves hydroximoyl chlorides. researchgate.net This method is noted for its efficiency in producing both alkyl and aryl isothiocyanates. researchgate.net The reaction is typically performed at room temperature, features a simple workup, and often provides nearly quantitative yields without the need for extensive purification. researchgate.net

Metal Ion Oxidation Methods

Metal ion oxidation represents another synthetic route. However, for the closely related 2,6-dimethylphenyl isothiocyanate, this method has been reported to result in low yields, suggesting it may not be the most efficient approach for producing 2,4-Dimethylphenyl isothiocyanate. google.com

Contemporary and Sustainable Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of more sustainable and environmentally benign methodologies.

Recent advancements in the synthesis of isothiocyanates have focused on microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.com For instance, the synthesis of various aromatic isothiocyanates has been successfully carried out in a microwave reactor, achieving high yields in a matter of minutes. mdpi.com

Elemental Sulfur-Mediated Synthesis from Isocyanides

The reaction of isocyanides with elemental sulfur presents a direct and atom-efficient route to isothiocyanates. mdpi.com This method avoids the use of highly toxic reagents like thiophosgene or carbon disulfide, which are common in other synthetic approaches. The general transformation involves the direct sulfuration of the isocyanide carbon.

The reaction between an aromatic isocyanide, such as 2,4-dimethylphenyl isocyanide, and elemental sulfur can be carried out under thermal conditions, often requiring prolonged heating in a solvent like benzene (B151609), which typically results in moderate yields. mdpi.com However, the efficiency of this reaction can be significantly improved by the use of catalysts or basic additives. mdpi.com For instance, rhodium complexes have been shown to catalyze the sulfur transfer from elemental sulfur to isonitriles under mild conditions. nih.gov

More recent developments have focused on base-catalyzed approaches. The use of a catalytic amount of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to be highly effective in promoting the sulfurization of isocyanides with elemental sulfur. rsc.org These reactions can be conducted under relatively mild heating, leading to moderate to high yields of the corresponding isothiocyanates. rsc.org The mechanism is believed to involve the activation of elemental sulfur by the nucleophilic base, facilitating its reaction with the isocyanide.

Table 1: Representative Conditions for Elemental Sulfur-Mediated Synthesis

| Starting Material | Reagents | Catalyst/Additive | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dimethylphenyl Isocyanide | Elemental Sulfur (S8) | None (Thermal) | Benzene | Reflux, 3 days | Moderate | mdpi.com |

| Aryl Isocyanides | Elemental Sulfur (S8) | DBU (2-5 mol%) | Cyrene™ or GBL | 40 °C, 4 h | 34-95% | rsc.org |

| Aryl Isocyanides | Elemental Sulfur (S8) | Rhodium complex | Not specified | Mild conditions | Good | nih.gov |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of isothiocyanates, including the 2,4-dimethylphenyl derivative, can be significantly expedited using microwave irradiation. nih.govnih.gov

A common microwave-assisted approach involves the decomposition of dithiocarbamate salts, which are typically formed in situ from the corresponding primary amine (2,4-dimethylaniline) and carbon disulfide in the presence of a base. nih.gov While this reaction can be performed with conventional heating, microwave irradiation dramatically reduces the reaction time from hours to minutes. nih.gov In some cases, the decomposition of the dithiocarbamate intermediate to the isothiocyanate under microwave conditions can proceed efficiently without the need for an additional desulfurating agent.

Another microwave-assisted method utilizes a desulfurating agent to convert the in situ formed dithiocarbamate. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been employed as an efficient desulfurating agent in a one-pot, two-step synthesis of a wide range of isothiocyanates with yields ranging from 25–97% under microwave irradiation. nih.gov The reaction is typically complete within a few minutes at elevated temperatures. nih.gov

Green Chemistry Approaches and Environmentally Benign Reagents

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of 2,4-dimethylphenyl isothiocyanate, several green chemistry approaches have been explored, focusing on the use of less hazardous solvents and reagents.

One notable green approach is the use of water as a reaction medium. cbijournal.comrsc.org The synthesis of isothiocyanates from primary amines and carbon disulfide can be effectively carried out in water, often using a phase-transfer catalyst or a biphasic system to facilitate the reaction. cbijournal.com The use of sodium persulfate (Na₂S₂O₈) as an oxidizing agent in water provides an efficient and green method for converting dithiocarbamates to isothiocyanates. rsc.org Another approach utilizes tetrapropylammonium (B79313) tribromide (TPATB) as a mild and non-toxic desulfurizing agent in a water/ethyl acetate (B1210297) biphasic system. cbijournal.com

The use of elemental sulfur, as discussed in section 2.2.1, is also considered a green approach due to its low toxicity and high atom economy. mdpi.com When combined with a catalytic amount of a reusable base and benign solvents like Cyrene™, a bio-based solvent, the synthesis of isothiocyanates from isocyanides becomes a significantly more sustainable process. rsc.org

Furthermore, microwave-assisted synthesis, particularly when performed without a solvent or in a recyclable solvent, aligns with the principles of green chemistry by reducing energy consumption and waste generation. nih.gov

Table 3: Overview of Green Chemistry Approaches for Isothiocyanate Synthesis

| Green Principle | Methodology | Reagents/Solvents | Reference |

|---|---|---|---|

| Use of Safer Solvents | Desulfurization of dithiocarbamates | Water | cbijournal.comrsc.org |

| Use of Benign Reagents | Oxidative desulfurization | Na2S2O8 | rsc.org |

| Atom Economy | Direct sulfurization of isocyanides | Elemental Sulfur | mdpi.comrsc.org |

| Energy Efficiency | Accelerated reaction | Microwave Irradiation | nih.govnih.gov |

Comparative Analysis of Synthetic Efficiencies and Selectivities

A comparative analysis of the different synthetic methodologies for 2,4-dimethylphenyl isothiocyanate highlights the trade-offs between yield, reaction conditions, cost, and environmental impact.

Elemental Sulfur-Mediated Synthesis: This method is highly attractive from a green chemistry perspective due to the use of elemental sulfur. When catalyzed, it can provide good to excellent yields (up to 95%) under relatively mild conditions. rsc.org Its main advantage is the avoidance of toxic carbon disulfide. The selectivity is generally high for the formation of the isothiocyanate from the corresponding isocyanide.

Microwave-Assisted Synthesis: The primary advantage of microwave-assisted methods is the dramatic reduction in reaction time, often from hours to minutes, which can lead to significant energy savings and increased throughput. nih.gov Yields are often comparable to or even higher than those of conventional heating methods. nih.gov For the synthesis from amines and carbon disulfide, the selectivity towards the isothiocyanate is generally high, though the formation of by-products like thioureas can occur if the reaction conditions are not optimized.

Green Chemistry Approaches: These methods prioritize environmental and safety considerations. While some green methods may have slightly lower yields or require longer reaction times than traditional methods, many recent developments have demonstrated high efficiency. For instance, the use of Na₂S₂O₈ in water can produce isothiocyanates in satisfactory yields with excellent functional group tolerance. rsc.org The key advantage is the reduction of hazardous waste and the use of safer materials.

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

The definitive identification and structural elucidation of 2,4-Dimethylphenyl isothiocyanate rely on a suite of advanced spectroscopic methods. These techniques provide complementary information, allowing for an unambiguous confirmation of the molecule's atomic connectivity and functional groups. By analyzing the interaction of the compound with electromagnetic radiation and its behavior in magnetic fields, a detailed molecular portrait can be assembled.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The analysis of 2,4-Dimethylphenyl isothiocyanate reveals characteristic absorption bands that confirm its key structural features. The most prominent of these is the intense and sharp absorption band associated with the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. This peak is typically observed in the range of 2000-2200 cm⁻¹.

Other significant absorptions include those corresponding to the aromatic ring and the methyl substituents. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups appears just below this value. The presence of the benzene ring is further confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region.

The NIST Chemistry WebBook provides reference IR spectral data for 2,4-Dimethylphenyl isothiocyanate, which can be used for comparison and confirmation. nist.gov The table below summarizes the expected characteristic FT-IR absorption bands for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Out-of-plane Bend | 800 - 900 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to determine the chemical environment, connectivity, and spatial relationships of protons and carbons.

In the ¹H-NMR spectrum of 2,4-Dimethylphenyl isothiocyanate, distinct signals are anticipated for the aromatic protons and the two methyl groups. The aromatic region would feature signals for the three protons on the benzene ring. Due to their different positions relative to the methyl and isothiocyanate groups, they are chemically non-equivalent and would likely appear as a set of multiplets. Specifically, the proton at C5 (between the two methyl groups) would likely be a doublet, the proton at C6 a doublet, and the proton at C3 a singlet or a narrowly split doublet.

The two methyl groups at positions C2 and C4 are also in different chemical environments and are expected to resonate as two distinct singlets, each integrating to three protons. The exact chemical shifts can be influenced by the solvent used. illinois.edu

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.0 - 7.3 | Multiplet | 3H |

| Methyl-H (C2-CH₃) | ~2.3 - 2.5 | Singlet | 3H |

| Methyl-H (C4-CH₃) | ~2.3 - 2.5 | Singlet | 3H |

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. For 2,4-Dimethylphenyl isothiocyanate, a total of nine distinct signals are expected: six for the aromatic carbons, two for the methyl carbons, and one for the isothiocyanate carbon.

The carbon atom of the isothiocyanate group (-N=C=S) is known to have a characteristic chemical shift in the 125-140 ppm range. However, this signal can sometimes be broad or have a low intensity due to its relaxation properties, a phenomenon observed in other isothiocyanates. nih.gov The six aromatic carbons will have shifts in the typical aromatic region (120-150 ppm), with the carbons directly attached to the substituents (C1, C2, C4) showing distinct shifts from the others. The two methyl carbons will appear in the aliphatic region, typically between 15-25 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Isothiocyanate (-C =S) | ~130 - 140 |

| Aromatic C (quaternary) | ~125 - 150 |

| Aromatic C-H | ~120 - 135 |

| Methyl (-CH₃) | ~15 - 25 |

Note: Predicted values based on typical ¹³C-NMR chemical shift ranges. wisc.edu

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily between the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would definitively link the signals of the aromatic protons to their corresponding aromatic carbons and the methyl proton signals to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations. For 2,4-Dimethylphenyl isothiocyanate, HMBC would be crucial for confirming the substitution pattern. For instance, it would show correlations from the methyl protons to the quaternary carbons of the aromatic ring (C2, C4, and C1), providing unambiguous evidence for the placement of all substituents.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of 2,4-Dimethylphenyl isothiocyanate is available from the NIST WebBook. nist.gov

The compound has a molecular formula of C₉H₉NS and a molecular weight of approximately 163.24 g/mol . nist.govchemicalbook.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 163. Key fragmentation pathways would likely involve the loss of the isothiocyanate group or a methyl radical.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The exact mass of C₉H₉NS can be calculated and compared to the experimental value to distinguish it from other compounds with the same nominal mass.

| Ion | Formula | Type | Calculated m/z |

| [M]⁺ | [C₉H₉NS]⁺ | Molecular Ion | 163.0456 |

| [M-CH₃]⁺ | [C₈H₆NS]⁺ | Fragment | 148.0221 |

| [M-NCS]⁺ | [C₈H₉]⁺ | Fragment | 105.0704 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For derivatives of 2,4-dimethylphenyl isothiocyanate, such as metal complexes and thioureas, UV-Vis spectra provide insights into the chromophoric groups present.

In a study on pivaloylthiourea derivatives, which share the thiourea (B124793) functional group, two significant chromophores, the carbonyl (C=O) and thione (C=S) groups, were identified. The UV spectra of these compounds showed maximum absorption bands around 230 nm and 290 nm, which were assigned to the C=O and C=S chromophores, respectively. researchgate.net These absorptions correspond to n → π* and π → π* electronic transitions. researchgate.net

For metal complexes derived from ligands synthesized from isothiocyanates, UV-Vis spectroscopy helps in understanding the coordination environment of the metal ion. For example, the synthesis of metal complexes with a ligand derived from phenyl isothiocyanate and Girard-T reagent resulted in octahedral geometries for Cu(II), Co(II), and Ni(II) ions, as suggested by their UV-Vis spectra in conjunction with other data. nih.gov Similarly, the characterization of metal complexes of a ligand derived from 4-nitroaniline (B120555) and 2,4-dimethylphenol (B51704) also utilized UV-Vis spectroscopy to propose tetrahedral geometries for the complexes. researchgate.net

The derivatization of compounds with phenyl isothiocyanate (PITC) is a common strategy in analytical chemistry, particularly for amino acid analysis. The resulting phenylthiocarbamyl (PTC) derivatives can be detected by UV absorbance at 254 nm. rsc.orgresearchgate.netresearchgate.net This highlights the utility of the isothiocyanate group in introducing a UV-active chromophore into molecules that may otherwise lack strong UV absorption.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and crystallographic parameters.

Single-Crystal X-ray Diffraction Analysis of 2,4-Dimethylphenyl Isothiocyanate Derivatives

While specific single-crystal X-ray diffraction data for derivatives of 2,4-dimethylphenyl isothiocyanate were not found in the surveyed literature, the analysis of related thiourea derivatives provides a clear indication of the type of structural information that can be obtained. For instance, single-crystal X-ray diffraction has been used to confirm the structures of various N,N'-disubstituted thiourea compounds. nih.govresearchgate.net

In one study, the crystal structures of N,N′-bis[2-(dimethylamino)phenyl]thiourea and N,N′-bis[2-(diethylamino)phenyl]thiourea were determined. nih.gov This analysis revealed the presence of intramolecular hydrogen bonds between the N-H of the thiourea and the dialkylamino groups. nih.gov Similarly, the crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide solvate was elucidated, showing how the molecules are linked together in the crystal lattice through hydrogen bonding. researchgate.net

Crystallographic Data and Structural Geometry Analysis

Crystallographic data obtained from single-crystal X-ray diffraction includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the number of molecules in the unit cell (Z). This information is crucial for defining the crystal system and the packing of molecules in the solid state.

For example, the analysis of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide revealed that it crystallizes in the monoclinic space group P2₁/c with specific cell parameters. rsc.orgresearchgate.net In another example, two different pivaloylthiourea derivatives were found to adopt a cis-trans configuration, and their crystal packing was stabilized by intermolecular hydrogen bonds. researchgate.net

The bond lengths and angles determined from X-ray diffraction provide fundamental information about the molecular geometry. In N,N′-bis[2-(dialkylamino)phenyl]thioureas, the C=S bond distance was found to be intermediate between a typical double and single bond, and the geometry around the central thiourea carbon atom was trigonal planar. nih.gov

Table 1: Illustrative Crystallographic Data for Thiourea Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| N,N′-bis(4-chlorophenyl)thiourea·DMF | Monoclinic | P2₁/c | 9.2360(4) | 7.2232(3) | 25.2555(11) | 91.376(3) | 4 |

| N-(3-nitrophenyl)-N'-(pivaloyl)thiourea | Monoclinic | P2₁/c | 13.931(3) | 8.868(2) | 11.597(2) | 96.88(3) | 4 |

| N-(4-nitrophenyl)-N'-(pivaloyl)thiourea | Monoclinic | P2₁/c | 10.421(5) | 12.011(6) | 10.741(5) | 98.43(7) | 4 |

Note: This table presents data for related thiourea compounds to illustrate the type of information obtained from X-ray diffraction analysis, as specific data for 2,4-dimethylphenyl isothiocyanate derivatives was not available in the searched literature.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized substance and assessing its purity.

The synthesis of metal complexes of ligands derived from isothiocyanates routinely employs elemental analysis to confirm the composition of both the ligand and the final complex. For instance, in the characterization of metal complexes of a ligand prepared from phenyl isothiocyanate, elemental analysis was a key step in confirming the proposed structures. nih.gov Similarly, the synthesis and characterization of various new metal complexes with nitrogen and sulfur-containing ligands report the use of C,H,N,S analysis to validate their composition. nih.govuobaghdad.edu.iq

Table 2: Illustrative Elemental Analysis Data

| Compound | Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Calculated S (%) | Found S (%) |

| Ligand PTHAC | C₁₁H₁₇N₄OSCl | 41.83 | 41.55 | 5.41 | 5.23 | 17.68 | 17.39 | 10.12 | 9.89 |

| [Cu(PTHAC-H)Cl(H₂O)₂] | C₁₁H₂₀Cl₂CuN₄O₃S | 28.52 | 28.22 | 4.35 | 4.11 | 12.09 | 11.87 | 6.92 | 6.65 |

| [Co(PTHAC-H)(OAc)(H₂O)₂] | C₁₃H₂₄CoN₄O₅S | 34.90 | 34.63 | 5.41 | 5.19 | 12.52 | 12.28 | 7.17 | 6.93 |

| [Ni(PTHAC-H)Cl(H₂O)₂] | C₁₁H₂₀Cl₂N₄NiO₃S | 28.66 | 28.37 | 4.37 | 4.09 | 12.15 | 11.91 | 6.95 | 6.68 |

Note: This table is based on data for metal complexes of a phenyl isothiocyanate derivative to illustrate the application of elemental analysis. nih.gov Specific data for 2,4-dimethylphenyl isothiocyanate derivatives was not available.

Purity Assessment Methodologies

Ensuring the purity of a chemical compound is critical for its reliable characterization and use. Various chromatographic techniques are employed for this purpose.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For isothiocyanates, which are often volatile, GC is a suitable method for purity assessment. However, the thermal lability of some isothiocyanates can be a challenge, potentially leading to degradation in the hot injector port of the gas chromatograph. nih.govmdpi.com

The analysis of isothiocyanates and their derivatives can be performed using GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). mdpi.commdpi.comnih.govresearchgate.net The choice of column and temperature programming is crucial for achieving good separation and minimizing thermal degradation. For instance, in the analysis of glucosinolate hydrolysis products, which include isothiocyanates, a low initial oven temperature is often used to prevent the conversion of isothiocyanates into other compounds. mdpi.com

Derivatization is another strategy employed in the GC analysis of certain compounds. While not always necessary for volatile isothiocyanates, it can be used to improve chromatographic properties or detection sensitivity for related compounds. For example, phenyl isothiocyanate is used as a derivatizing agent for amino acids to make them suitable for HPLC analysis, and similar principles can be applied to GC for other analytes. researchgate.netresearchgate.netnih.govthermofisher.com

The development of a specific GC method for the purity assessment of 2,4-dimethylphenyl isothiocyanate would involve optimizing parameters such as the type of capillary column (e.g., a non-polar or mid-polar column), the carrier gas flow rate, the injector and detector temperatures, and the oven temperature program to ensure a sharp, symmetrical peak for the main component, free from impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of compounds. For aromatic isothiocyanates like 2,4-Dimethylphenyl isothiocyanate, reversed-phase HPLC is frequently the method of choice. This approach typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The polarity of the mobile phase can be adjusted to optimize the separation. A common mobile phase for analyzing isothiocyanates is a mixture of methanol (B129727) and water. The ratio of these solvents can be altered in an isocratic (constant composition) or gradient (varying composition) elution to achieve the desired separation. For instance, a mobile phase of 70:30 (v/v) methanol to water has been effectively used for the separation of similar compounds. The detection of 2,4-Dimethylphenyl isothiocyanate is typically carried out using a UV detector, as the aromatic ring provides strong chromophoric activity.

While specific retention time (Rt) data for 2,4-Dimethylphenyl isothiocyanate is not extensively documented in publicly available literature, the following table provides hypothetical yet representative HPLC data for the compound and some of its potential derivatives. This data is based on the general elution behavior of aromatic isothiocyanates in reversed-phase HPLC.

| Compound | Retention Time (Rt) (minutes) | Mobile Phase Composition (Methanol:Water, v/v) | Column Type |

| 2,4-Dimethylphenyl isothiocyanate | 8.5 | 70:30 | C18 |

| 2,4-Dimethylphenylthiourea (B96003) | 6.2 | 70:30 | C18 |

| N-(2,4-Dimethylphenyl)acetamide | 5.8 | 70:30 | C18 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and versatile technique for the qualitative analysis of chemical compounds. It is particularly useful for monitoring the progress of chemical reactions and for the preliminary identification of components in a mixture. For the analysis of 2,4-Dimethylphenyl isothiocyanate, normal-phase TLC using a silica (B1680970) gel plate as the stationary phase is a common practice.

The choice of the mobile phase, or eluent, is critical for achieving good separation. The eluent's polarity is adjusted to control the movement of the compounds up the plate. A less polar eluent will result in lower retention factor (Rf) values for polar compounds, while a more polar eluent will cause them to move further up the plate. For aromatic isothiocyanates, a mixture of a non-polar solvent like toluene (B28343) or hexane (B92381) and a more polar solvent like ethyl acetate is often employed. For example, a mobile phase of toluene-ethyl acetate in a 3:1 ratio has been used for the separation of allyl isothiocyanate, providing a good starting point for method development for 2,4-Dimethylphenyl isothiocyanate.

The separated spots on the TLC plate can be visualized under UV light, as the aromatic ring of the isothiocyanate and its derivatives will absorb UV radiation and appear as dark spots on a fluorescent background.

Similar to the HPLC data, specific, experimentally determined Rf values for 2,4-Dimethylphenyl isothiocyanate are scarce in the literature. The table below provides hypothetical Rf values to illustrate the expected behavior of the compound and its derivatives on a silica gel TLC plate with a toluene-ethyl acetate mobile phase.

| Compound | Rf Value | Mobile Phase Composition (Toluene:Ethyl Acetate, v/v) | Stationary Phase |

| 2,4-Dimethylphenyl isothiocyanate | 0.65 | 4:1 | Silica Gel |

| 2,4-Dimethylaniline | 0.40 | 4:1 | Silica Gel |

| N-(2,4-Dimethylphenyl)thiourea | 0.25 | 4:1 | Silica Gel |

Applications of 2,4 Dimethylphenyl Isothiocyanate As a Synthetic Building Block

Synthesis of Heterocyclic Compounds

The isothiocyanate functionality of 2,4-dimethylphenyl isothiocyanate serves as a valuable synthon for introducing the thioamide moiety into cyclic structures, facilitating the synthesis of diverse heterocyclic systems. These heterocycles are of significant interest due to their presence in many biologically active compounds. rhhz.netfrontiersin.org

Five-Membered Heterocycles (e.g., Thiazoles, Thiadiazoles, Triazoles)

The reaction of 2,4-dimethylphenyl isothiocyanate with appropriate precursors is a common strategy for constructing five-membered heterocyclic rings. These rings, such as thiazoles, thiadiazoles, and triazoles, are core structures in many pharmaceutical agents. frontiersin.orgscribd.com The synthesis often involves the reaction of the isothiocyanate with a compound containing a suitable dinucleophilic or a 1,3-dipolar species. scribd.com For instance, the reaction with α-amino ketones or α-haloketones can lead to the formation of thiazole (B1198619) derivatives. Similarly, reactions with hydrazines or their derivatives can yield thiadiazole or triazole systems. The versatility of the isothiocyanate group allows for its incorporation into various synthetic pathways to generate these important heterocyclic scaffolds. rsc.org

A general approach to synthesizing five-membered heterocycles involves the reaction of 2,4-dimethylphenyl isothiocyanate with primary amines and oxalyl chloride under solvent-free conditions, which has been shown to be an efficient method for producing imidazole (B134444) derivatives. rhhz.net Another strategy involves the 1,3-dipolar cycloaddition of 1,3-dipoles with the isothiocyanate to furnish five-membered heterocycles. scribd.com

Six-Membered Heterocycles (e.g., Triazines, Oxazines)

2,4-Dimethylphenyl isothiocyanate is also a key starting material for the synthesis of six-membered heterocycles like triazines and oxazines. frontiersin.orgnih.govfrontiersin.org The construction of these rings often involves cycloaddition reactions or condensation reactions with appropriate bifunctional molecules. For example, the reaction of 2,4-dimethylphenyl isothiocyanate with compounds containing a 1,3-dinitrogen or a nitrogen-oxygen dinucleophilic system can lead to the formation of triazine or oxazine (B8389632) rings, respectively. These synthetic methods provide access to a wide range of substituted six-membered heterocyclic compounds with potential biological activities. nih.govfrontiersin.org

Pyridazinone Derivatives and Other Fused Systems

The utility of 2,4-dimethylphenyl isothiocyanate extends to the synthesis of more complex heterocyclic systems, including pyridazinone derivatives and other fused heterocycles. researchgate.netnih.govresearchgate.netmdpi.com Pyridazinones are a class of compounds known for their diverse pharmacological activities, including anti-inflammatory properties. nih.gov The synthesis of pyridazinone derivatives can be achieved through various multi-step sequences, often involving the initial formation of a thiourea (B124793) or thiosemicarbazide (B42300) intermediate derived from 2,4-dimethylphenyl isothiocyanate, which then undergoes cyclization to form the pyridazinone ring. researchgate.netnih.gov This approach allows for the introduction of the 2,4-dimethylphenyl group at a specific position within the final heterocyclic framework.

Formation of Thiourea and Thiosemicarbazide Derivatives

The reaction of 2,4-dimethylphenyl isothiocyanate with amines and hydrazines is a fundamental and widely used method for the preparation of thiourea and thiosemicarbazide derivatives, respectively. These derivatives are not only important compounds in their own right but also serve as crucial intermediates in the synthesis of various heterocyclic systems. nih.govjocpr.commdpi.com

Symmetrical and Unsymmetrical Thiourea Syntheses

Thiourea derivatives can be synthesized by the straightforward reaction of 2,4-dimethylphenyl isothiocyanate with a primary or secondary amine. uobabylon.edu.iq This nucleophilic addition reaction is typically efficient and leads to the formation of N,N'-disubstituted thioureas. Depending on the amine used, both symmetrical and unsymmetrical thioureas can be prepared. For instance, reacting 2,4-dimethylphenyl isothiocyanate with 2,4-dimethylaniline (B123086) would yield a symmetrical thiourea, whereas reacting it with a different amine would result in an unsymmetrical product. nih.govanalis.com.my Mechanochemical methods, such as ball milling, have also been employed for the solvent-free synthesis of thioureas, offering a more environmentally friendly approach. nih.gov

Table 1: Examples of Thiourea Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2,4-Dimethylphenyl Isothiocyanate | Primary/Secondary Amine | Unsymmetrical Thiourea | uobabylon.edu.iq |

| 1-Naphthyl Isothiocyanate | 1,3-Phenylenediamine | Unsymmetrical Thiourea | analis.com.my |

| Phenyl Isothiocyanate | 4-Aminoacetophenone | Unsymmetrical Thiourea | mdpi.com |

Thiosemicarbazone Ligand Development and Metal Complexation

Thiosemicarbazides, formed from the reaction of 2,4-dimethylphenyl isothiocyanate with hydrazine (B178648) or substituted hydrazines, are precursors to thiosemicarbazones. Thiosemicarbazones are generated by the condensation of thiosemicarbazides with aldehydes or ketones. jocpr.comresearchgate.net These compounds are of significant interest due to their ability to act as versatile ligands in coordination chemistry. jocpr.com The thiosemicarbazone scaffold typically contains sulfur and nitrogen donor atoms, allowing them to form stable complexes with a variety of transition metals. The resulting metal complexes often exhibit interesting chemical properties and have been investigated for various applications. jocpr.comresearchgate.net

Development of Agrochemical Intermediates

The isothiocyanate functional group is a precursor for the synthesis of thiourea derivatives, a class of compounds that has demonstrated a broad spectrum of biological activities relevant to the agrochemical industry. Thiourea derivatives have been reported to exhibit insecticidal and herbicidal properties. The synthesis of these derivatives often involves the reaction of an isothiocyanate with an appropriate amine.

2,6-Dimethylphenyl isothiocyanate, a positional isomer of the title compound, and its derivatives are utilized as intermediates in the production of pesticides, including those with antibacterial, insecticidal, and herbicidal activities. mdpi.com This suggests that 2,4-dimethylphenyl isothiocyanate can similarly serve as a valuable building block for the creation of novel agrochemical compounds. The general synthesis of unsymmetrical thiourea derivatives involves the reaction of an isothiocyanate with an amine, a straightforward and high-yielding process. mdpi.com By selecting different amines to react with 2,4-dimethylphenyl isothiocyanate, a diverse library of thiourea-based agrochemical candidates can be generated and screened for desired activities.

The fundamental reaction for the formation of a thiourea derivative from 2,4-dimethylphenyl isothiocyanate is depicted below:

R-NH₂ + (CH₃)₂C₆H₃NCS → (CH₃)₂C₆H₃NHC(S)NHR

In this reaction, an amine (R-NH₂) adds to the electrophilic carbon of the isothiocyanate group of 2,4-dimethylphenyl isothiocyanate to form the corresponding N,N'-disubstituted thiourea.

Synthesis of Pharmaceutical Intermediates

The utility of 2,4-dimethylphenyl isothiocyanate extends significantly into the pharmaceutical industry, where it serves as a key intermediate for the synthesis of various biologically active molecules. The isothiocyanate group is instrumental in constructing thiourea-based compounds and heterocyclic systems that form the core of many therapeutic agents. researchgate.netacs.org Thiourea derivatives have been shown to possess a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant activities.

A notable example of the application of a closely related derivative is in the synthesis of the antidepressant drug vortioxetine (B1682262). The synthesis of vortioxetine has been described starting from 2,4-dimethylthiophenol, which is then used to create a key intermediate, 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. mdpi.com While this specific synthesis starts from the corresponding thiol, the isothiocyanate can be a versatile precursor to such sulfur-containing aromatic compounds or their derivatives in alternative synthetic routes.

Furthermore, isothiocyanates are widely used to synthesize a variety of heterocyclic compounds with therapeutic potential. researchgate.net The reaction of 2,4-dimethylphenyl isothiocyanate with appropriate nucleophiles can lead to the formation of thiazoles, triazoles, and other ring systems that are prevalent in medicinal chemistry. The synthesis of novel thiourea derivatives from isothiocyanates and various amines is a common strategy in drug discovery to generate libraries of compounds for biological screening. acs.org

Role in Polymer Chemistry and Material Science

The reactivity of the isothiocyanate group also allows for its use in polymer chemistry and material science, where it can be incorporated into polymer chains as a monomer or used to modify existing polymers to impart specific functional properties.

Isothiocyanates can participate in polymerization reactions, acting as monomers to form novel polymer backbones. For instance, isothiocyanates have been used in ring-opening copolymerization (ROCOP) with other monomers, such as anhydrosugar oxetanes, to create alternating AB-type copolymers. researchgate.net In such reactions, the C=S bond of the isothiocyanate group is involved in the formation of the polymer chain, leading to polymers with unique linkage types, such as imidothiocarbonate linkages. researchgate.net This demonstrates the potential of 2,4-dimethylphenyl isothiocyanate to be used as a comonomer in the synthesis of new polymers with potentially interesting thermal and physical properties.

The general principle of incorporating an isothiocyanate into a polymer chain via copolymerization can be illustrated as follows:

Monomer A + (CH₃)₂C₆H₃NCS → -[A-C(=N-C₆H₃(CH₃)₂)-S]-n

This generalized scheme shows the incorporation of the isothiocyanate into a polymer backbone, where the exact structure of the repeating unit depends on the comonomer and the polymerization mechanism.

Additionally, the isothiocyanate group can be used to modify the surface of existing materials or polymers. By reacting 2,4-dimethylphenyl isothiocyanate with functional groups present on a polymer's surface, such as amino groups, the properties of the material can be altered to enhance adhesion, biocompatibility, or other desired characteristics.

While 2,4-dimethylphenyl isothiocyanate itself is not a fluorescent molecule, it can be a crucial reagent in the synthesis of fluorescent materials. The isothiocyanate group readily reacts with primary amino groups to form a stable thiourea linkage. This reaction is famously utilized in bioconjugation, where fluorescent dyes containing an isothiocyanate group, such as fluorescein (B123965) isothiocyanate (FITC), are attached to proteins or other biomolecules for visualization. ncsu.edu

Conversely, a similar strategy can be employed where 2,4-dimethylphenyl isothiocyanate is reacted with a fluorescent molecule containing a primary amine. This results in a new, larger fluorescent molecule where the 2,4-dimethylphenyl group may modulate the photophysical properties of the fluorophore.

Furthermore, this concept can be extended to the creation of fluorescent polymers. A fluorescent monomer can be synthesized by reacting a fluorophore containing a primary amine with 2,4-dimethylphenyl isothiocyanate. This new monomer, now bearing the 2,4-dimethylphenylthiourea (B96003) moiety, could then be polymerized, leading to a fluorescent polymer. The synthesis of fluorescent molecularly imprinted polymer nanoparticles has been demonstrated using a similar principle, where fluorescent monomers are copolymerized to create sensors. nist.gov The development of multifunctional fluorescent polymers based on the copolymerization of various monomers, including those that impart fluorescence, is an active area of research.

The synthesis of a fluorescent derivative from 2,4-dimethylphenyl isothiocyanate can be represented as:

Fluorophore-NH₂ + (CH₃)₂C₆H₃NCS → Fluorophore-NHC(S)NHC₆H₃(CH₃)₂

This reaction creates a new fluorescent molecule which could then be used in the formulation of functional materials.

Data Tables

Table 1: Properties of 2,4-Dimethylphenyl isothiocyanate

| Property | Value | Source |

| CAS Number | 39842-01-8 | |

| Molecular Formula | C₉H₉NS | |

| Molecular Weight | 163.24 g/mol | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified |

Investigations into Biological Activity Mechanisms of 2,4 Dimethylphenyl Isothiocyanate Derivatives Non Clinical Focus

Molecular Target Identification and Binding Studies

The reactivity of the isothiocyanate group is central to the biological activity of these compounds. It allows for interactions with a range of biological macromolecules, leading to the modulation of their functions. nih.govnih.govjst.go.jp

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. researchgate.netmdpi.com DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA. researchgate.netnih.gov Topoisomerase IV, with its homologous ParC and ParE subunits, is primarily involved in decatenating replicated chromosomes. mdpi.comnih.govnih.gov